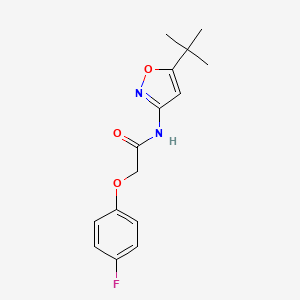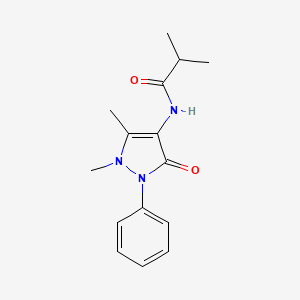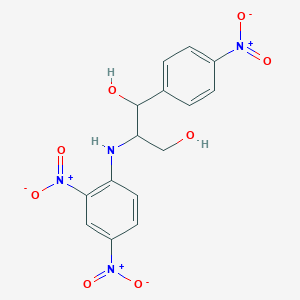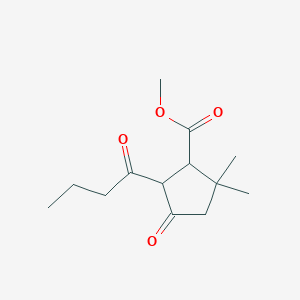![molecular formula C11H8N4O5 B4933671 3-[(3,5-Dinitropyridin-2-yl)amino]phenol CAS No. 326899-75-6](/img/structure/B4933671.png)
3-[(3,5-Dinitropyridin-2-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dinitropyridin-2-yl)amino]phenol is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound features a phenol group attached to an amino group, which is further connected to a 3,5-dinitropyridin-2-yl moiety. The presence of the dinitropyridinyl group imparts significant electron-withdrawing characteristics, making it a valuable component in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate aminophenol derivative. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the aminophenol attacks the electron-deficient pyridine ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The compound can participate in SNAr reactions due to the electron-withdrawing nature of the dinitropyridinyl group, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Major Products Formed
From SNAr Reactions: Substituted phenol derivatives with various nucleophiles attached to the pyridine ring.
From Reduction: Amino derivatives of the original compound.
From Oxidation: Quinones or other oxidized phenol derivatives.
科学研究应用
作用机制
The mechanism by which 3-[(3,5-Dinitropyridin-2-yl)amino]phenol exerts its effects is primarily based on its electron-withdrawing properties. The dinitropyridinyl group enhances the compound’s reactivity towards nucleophiles, making it an effective probe for detecting biothiols. The interaction with biothiols involves nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient pyridine ring, leading to a measurable change in fluorescence .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Another compound with strong electron-withdrawing groups used in similar applications.
2,4-Dinitrobenzenesulfonyl chloride: Utilized in the detection of amines and other nucleophiles.
7-Nitro-2,1,3-benzoxadiazole: Known for its use in fluorescent probes and sensors.
Uniqueness
3-[(3,5-Dinitropyridin-2-yl)amino]phenol stands out due to its higher electron-withdrawing ability compared to other commonly used groups, such as 2,4-dinitrophenyl and 2,4-dinitrobenzenesulfonyl . This makes it more sensitive and selective in detecting biothiols and other nucleophiles, enhancing its utility in various scientific and industrial applications .
属性
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326899-75-6 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)


![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
